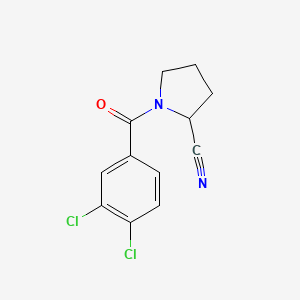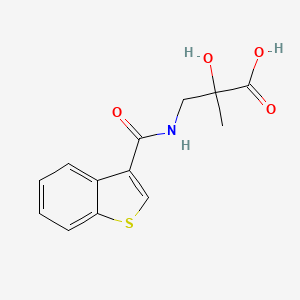
1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile, also known as DPC, is a chemical compound that has been widely used in scientific research. DPC is a potent inhibitor of cysteine proteases, which play important roles in various physiological processes.
Mécanisme D'action
1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile inhibits cysteine proteases by forming a covalent bond with the active site cysteine residue. This prevents the protease from carrying out its normal function, leading to the accumulation of its substrates. This compound has been shown to be a reversible inhibitor of cysteine proteases, with a slow dissociation rate.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been used to study the role of cysteine proteases in antigen processing, apoptosis, and extracellular matrix degradation. This compound has also been shown to inhibit the growth and invasion of cancer cells, making it a potential therapeutic target for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile has several advantages for lab experiments. It is a potent and selective inhibitor of cysteine proteases, making it a valuable tool for studying their role in physiological processes. This compound is also relatively easy to synthesize and purify, making it accessible to many researchers. However, this compound has some limitations for lab experiments. Its slow dissociation rate can make it difficult to use in kinetic studies, and its covalent binding to the active site cysteine residue can potentially interfere with other experiments.
Orientations Futures
There are several future directions for research on 1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile. One area of interest is the development of more potent and selective inhibitors of cysteine proteases. Another area of interest is the identification of new therapeutic targets for cancer treatment. This compound has also been used to study the role of cysteine proteases in infectious diseases, such as malaria and Chagas disease, and further research in this area could lead to the development of new treatments. Overall, this compound is a valuable tool for scientific research and has the potential to lead to new discoveries in various fields.
Méthodes De Synthèse
The synthesis of 1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile involves the reaction of 3,4-dichlorobenzoyl chloride with pyrrolidine-2-carbonitrile in the presence of a base. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound as a white crystalline solid. The purity of this compound can be improved through recrystallization and purification by column chromatography.
Applications De Recherche Scientifique
1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carbonitrile has been widely used in scientific research as an inhibitor of cysteine proteases, such as cathepsin B, L, and S. Cysteine proteases are involved in various physiological processes, including antigen processing, apoptosis, and extracellular matrix degradation. This compound has been used to study the role of cysteine proteases in these processes and to identify potential therapeutic targets.
Propriétés
IUPAC Name |
1-(3,4-dichlorobenzoyl)pyrrolidine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c13-10-4-3-8(6-11(10)14)12(17)16-5-1-2-9(16)7-15/h3-4,6,9H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCFOFHYGKWXMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine](/img/structure/B7578857.png)
![N-[(3,5-dimethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine](/img/structure/B7578861.png)
![N-[(4-ethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine](/img/structure/B7578867.png)
![[1-(1-Methylbenzimidazol-2-yl)piperidin-4-yl]methanol](/img/structure/B7578875.png)
![1-[(3-Carbamimidoylphenyl)methyl]-1-methyl-3-phenylurea](/img/structure/B7578892.png)
![2-Methyl-1-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7578900.png)

![(2S)-2-[(5-chloropyridine-2-carbonyl)amino]propanoic acid](/img/structure/B7578906.png)
![2-[(5-Chloropyridine-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7578914.png)
![4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7578916.png)
![1-[(E)-3-chloroprop-2-enyl]-4-iodopyrazole](/img/structure/B7578926.png)
![3-[(3-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578944.png)

![2-[1-(5-Ethyl-2-methylpyrazole-3-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7578948.png)